N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide (Molecular Formula: C₉H₁₂N₂OS; Molecular Weight: 196.27 g/mol) is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiazole core linked to an acetamide group. Its structure includes a partially saturated six-membered ring fused to a thiazole moiety, with the acetamide substituent at position 2 (SMILES: CC(=O)NC₁=NC₂=C(S₁)CCCC₂) .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6(12)10-9-11-7-4-2-3-5-8(7)13-9/h2-5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGPCCCMHZHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of corresponding benzothiazole derivatives with higher oxidation states.
Reduction Products: Reduction reactions typically yield reduced forms of the compound, such as benzothiazol-2-ylamine derivatives.
Substitution Products: Substitution reactions can result in the formation of various substituted benzothiazoles, depending on the nucleophile used.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: The compound may target bacterial cell walls or membranes, leading to cell lysis.
Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cancer cell growth and metastasis.
Comparison with Similar Compounds
Key Observations and Trends
Extended Aromatic Systems: Compounds with fused heterocycles (e.g., triazinoindole in ) exhibit higher molecular weights and may display altered solubility or DNA-intercalating properties. Polar Moieties: Piperazine () and amino groups () introduce basicity, which could improve aqueous solubility or pharmacokinetic profiles.
For example, thiocolchicoside (a muscle relaxant with a similar acetamide-tetrahydrobenzothiazole motif) highlights the scaffold’s relevance in neuropharmacology . Halogenated analogs () mirror trends in drug design where halogens improve bioavailability and target affinity.
Biological Activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C9H10N2OS
- Molecular Weight : 210.26 g/mol
- CAS Number : 154404-97-4
This compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological potential. The structure contains a tetrahydrobenzothiazole moiety that contributes to its biological activity.
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase (LDHA), which are crucial for glucose metabolism.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Selective inhibition of COX-2 is particularly beneficial as it reduces inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
- Cytotoxic Activity : In vitro studies demonstrate that this compound induces cytotoxic effects on various cancer cell lines, including colorectal cancer cells (LoVo and HCT-116) by disrupting metabolic enzyme activity .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Core : The initial step often includes the reaction of 2-amino benzothiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
- Hydrogenation Steps : Subsequent hydrogenation reactions may be employed to achieve the tetrahydro form of the benzothiazole ring.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity suitable for biological testing .
Case Study 1: Anti-inflammatory Potency
A study evaluated the anti-inflammatory activity of this compound through molecular docking simulations against COX enzymes. The results indicated a favorable binding affinity to COX-2 compared to reference drugs like Celecoxib. The compound demonstrated significant anti-inflammatory potential while exhibiting lower cardiotoxicity risks due to selective inhibition .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a series of experiments conducted on colorectal cancer cell lines (LoVo and HCT-116), this compound was shown to induce apoptosis and inhibit cell proliferation. The mechanism was linked to the inhibition of LDHA activity and subsequent alterations in lactate production within the cells .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with activated acetamide derivatives. Key steps include:
- Reagent Selection : Use chloroacetamide or acetic anhydride as acetylating agents under mild acidic or basic conditions (e.g., NaHCO₃) to minimize side reactions .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) to track progress. HPLC purification (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
- Yield Optimization : Maintain temperatures between 60–80°C and use aprotic solvents (e.g., DMF) to enhance reactivity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: ~2.1 ppm (acetamide CH₃), 1.5–2.8 ppm (tetrahydrobenzothiazole protons), and 10.2 ppm (NH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 223.08 (C₁₀H₁₃N₂OS⁺) .
- Elemental Analysis : Match calculated (C: 54.52%, H: 5.89%, N: 12.72%, S: 14.52%) and observed values to verify purity .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Answer :
- Solubility : Moderately soluble in DMSO and DMF (50–100 mg/mL), sparingly in water (<1 mg/mL). Pre-solubilize in DMSO for biological assays .
- Stability : Stable at −20°C under inert gas (N₂/Ar). Degrades in acidic/alkaline conditions; avoid prolonged light exposure .
- Molecular Weight : 223.29 g/mol (C₁₀H₁₃N₂OS), confirmed via X-ray crystallography in related analogs .
Advanced Research Questions
Q. How can computational and crystallographic tools resolve contradictions in structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding sites (e.g., acetamide’s carbonyl group as a hydrogen bond acceptor) .
- X-ray Crystallography : Use SHELX or OLEX2 to resolve ambiguities in bond lengths/angles. For example, the tetrahydrobenzothiazole ring adopts a boat conformation in solid state, influencing bioactivity .
- Molecular Docking : AutoDock Vina screens target proteins (e.g., kinases) to validate SAR hypotheses .
Q. What strategies mitigate variability in biological assay results (e.g., cytotoxicity vs. antiviral activity)?
- Methodological Answer :
- Dose-Response Optimization : Test concentrations from 1 nM–100 μM in triplicate. For anti-HIV assays (MT-4 cells), use EC₅₀ values adjusted for cytotoxicity (CC₅₀) via MTT assays .
- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound depletion .
- Confounding Factors : Control for solvent (DMSO ≤0.1%) and cell line variability (e.g., HepG2 vs. HEK293) .
Q. How can regioselective functionalization of the tetrahydrobenzothiazole ring enhance pharmacological properties?
- Methodological Answer :
- Electrophilic Substitution : Brominate at C5 using NBS (AIBN catalyst, CCl₄, 80°C) to introduce halogens for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Reductive Amination : React the ketone intermediate (from oxidation of tetrahydrobenzothiazole) with primary amines to install substituents improving logP .
- Bioisosteric Replacement : Replace the acetamide with sulfonamide groups (e.g., via H₂SO₄/SOCl₂) to modulate solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
